N-(2-METHOXYPHENYL)-5-METHYL-2-(METHYLSULFANYL)-7-[4-(TRIFLUOROMETHYL)PHENYL]-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE
Description
Properties
IUPAC Name |
N-(2-methoxyphenyl)-5-methyl-2-methylsulfanyl-7-[4-(trifluoromethyl)phenyl]-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20F3N5O2S/c1-12-17(19(31)27-15-6-4-5-7-16(15)32-2)18(30-20(26-12)28-21(29-30)33-3)13-8-10-14(11-9-13)22(23,24)25/h4-11,18H,1-3H3,(H,27,31)(H,26,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGFQDYNTBBTNJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=NC(=N2)SC)N1)C3=CC=C(C=C3)C(F)(F)F)C(=O)NC4=CC=CC=C4OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20F3N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(2-METHOXYPHENYL)-5-METHYL-2-(METHYLSULFANYL)-7-[4-(TRIFLUOROMETHYL)PHENYL]-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine and a suitable nitrile compound under oxidative conditions.
Formation of the Pyrimidine Ring: The pyrimidine ring can be constructed through a condensation reaction between an amidine and a suitable aldehyde or ketone.
Coupling of the Triazole and Pyrimidine Rings: The triazole and pyrimidine rings are then coupled together using a suitable coupling reagent, such as a Lewis acid catalyst.
Introduction of Substituents: The various substituents, such as methoxyphenyl, methylsulfanyl, and trifluoromethylphenyl groups, are introduced through nucleophilic substitution reactions.
Chemical Reactions Analysis
N-(2-METHOXYPHENYL)-5-METHYL-2-(METHYLSULFANYL)-7-[4-(TRIFLUOROMETHYL)PHENYL]-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE undergoes various chemical reactions, including:
Scientific Research Applications
The compound exhibits a diverse range of biological activities primarily through its interaction with various molecular targets. Its structural components suggest potential interactions with enzymes and receptors involved in critical cellular pathways.
Key Mechanisms of Action
- Antagonism of Receptors : The presence of triazole and pyrimidine moieties indicates potential interactions with neuropeptide receptors and other signaling pathways.
- Inhibition of Enzymatic Activity : The carboxamide group may facilitate binding to specific enzymes, potentially inhibiting their activity.
- Anticancer Potential : Preliminary studies indicate that this compound may exhibit anticancer properties by interfering with cell proliferation and inducing apoptosis in cancer cells .
Anticancer Research
Recent studies have highlighted the potential of N-(2-Methoxyphenyl)-5-methyl-2-(methylsulfanyl)-7-[4-(trifluoromethyl)phenyl]-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide as a candidate for cancer treatment. In vitro evaluations have demonstrated significant cytotoxic effects against various cancer cell lines. For instance:
- Study Findings : The compound was tested against a panel of approximately sixty human tumor cell lines by the National Cancer Institute (NCI), revealing promising antitumor activity with mean growth inhibition values indicating effective cytotoxicity at micromolar concentrations .
Enzyme Inhibition Studies
The compound's ability to inhibit specific enzymes involved in cancer progression is an area of active research. The structural features suggest that it may act as an inhibitor for kinases associated with tumor growth and metastasis.
Data Table: Summary of Biological Activities
Case Study 1: Antitumor Activity Assessment
A study conducted by the NCI evaluated the compound's efficacy across multiple cancer cell lines. The results indicated:
- GI50 Values : Average GI50 values were recorded at 15.72 μM.
- Mechanism : Proposed mechanisms included disruption of cellular signaling pathways critical for tumor growth.
Case Study 2: Structure-Activity Relationship (SAR)
Research into the structure-activity relationship (SAR) of similar compounds suggests that modifications to the triazole and pyrimidine rings can enhance biological activity. This highlights the importance of structural optimization in drug development for improved therapeutic efficacy.
Mechanism of Action
The mechanism of action of N-(2-METHOXYPHENYL)-5-METHYL-2-(METHYLSULFANYL)-7-[4-(TRIFLUOROMETHYL)PHENYL]-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can modulate the function of a receptor by binding to its ligand-binding domain . These interactions can lead to various biological effects, such as the inhibition of cell proliferation or the modulation of immune responses .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Scaffold and Functional Group Variations
The compound shares structural motifs with several classes of bioactive molecules:
Key Observations :
- The trifluoromethyl group in the target compound and the pyrazolo[1,5-a]pyrimidine analog () enhances metabolic stability and membrane permeability, critical for agrochemicals .
- Methylsulfanyl vs.
- 2-Methoxyphenyl carboxamide vs. Chlorobenzyl : The methoxy group in the target compound could improve solubility over chlorobenzyl derivatives, as seen in ’s pyrazolo analog .
Biological Activity
N-(2-Methoxyphenyl)-5-methyl-2-(methylsulfanyl)-7-[4-(trifluoromethyl)phenyl]-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide (CAS Number: 895826-96-7) is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C20H20N6O2S
- Molecular Weight : 408.4768 g/mol
- SMILES Notation : COc1ccccc1NC(=O)C1=C(C)N=c2n(C1c1cccnc1)[nH]c(n2)SC
The compound exhibits a diverse range of biological activities primarily through its interaction with various molecular targets. Its structural components suggest potential interactions with enzymes and receptors involved in critical cellular pathways.
Key Mechanisms:
- Antagonism of Receptors : The presence of the triazole and pyrimidine moieties indicates potential interactions with neuropeptide receptors and other signaling pathways.
- Inhibition of Enzymatic Activity : The carboxamide group may facilitate binding to specific enzymes, potentially inhibiting their activity.
Antimicrobial Activity
Research has indicated that derivatives of triazolo-pyrimidines exhibit significant antimicrobial properties. A study comparing the minimum inhibitory concentrations (MICs) of various compounds showed that similar structures demonstrated effective inhibition against both bacterial and fungal strains .
Anti-inflammatory Effects
Studies have highlighted the anti-inflammatory properties of related compounds. For instance, the synthesis and evaluation of pyrimidine derivatives revealed that certain analogs significantly reduced inflammation markers in vitro, suggesting a potential therapeutic application in inflammatory diseases .
Anticancer Potential
The compound's structural similarity to known anticancer agents raises interest in its cytotoxic effects against cancer cell lines. Preliminary studies indicate that modifications in the side chains can enhance selectivity and potency against specific cancer types.
Case Studies
- Neuropeptide FF Receptor Antagonism :
- Antimicrobial Evaluation :
- In Vivo Studies :
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C20H20N6O2S |
| Molecular Weight | 408.4768 g/mol |
| CAS Number | 895826-96-7 |
| Antimicrobial Activity (MIC) | Varies by strain |
| Anti-inflammatory Activity | Significant reduction observed |
Q & A
Q. What are the recommended synthetic routes for this compound, and how can reaction yields be optimized?
- Methodological Answer : The synthesis of triazolopyrimidine derivatives typically involves multi-step reactions, including cyclization and functional group modifications. For example, cyclization of hydrazide intermediates using phosphoryl chloride (POCl₃) at 120°C has been effective for analogous triazolopyrimidine systems . To optimize yields:
- Use factorial design (e.g., 2^k designs) to test variables like temperature, solvent polarity, and catalyst concentration .
- Monitor reaction progress via TLC or HPLC.
- Key Data :
| Reaction Step | Optimal Conditions (Example) | Yield Range |
|---|---|---|
| Cyclization | POCl₃, 120°C, 6h | 60-75% |
| Sulfanylation | NaSH, DMF, 80°C | 50-65% |
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer : Prioritize NMR (¹H and ¹³C) to confirm substituent positions and HRMS for molecular weight validation. Key spectral signatures include:
Q. What preliminary assays evaluate this compound’s bioactivity?
- Methodological Answer : Given its structural similarity to pyrazolo[1,5-a]pyrimidines with kinase inhibition, use:
- In vitro enzyme inhibition assays (e.g., kinase panels) .
- Cytotoxicity screening (e.g., MTT assay on cancer cell lines) .
- Control : Compare with analogs (e.g., trifluoromethyl-containing derivatives) to assess substituent effects .
Advanced Research Questions
Q. How can DFT calculations validate this compound’s electronic properties?
- Methodological Answer :
- Step 1 : Optimize geometry using B3LYP/6-311+G(d,p) basis set .
- Step 2 : Compare calculated NMR shifts with experimental data (RMSD < 0.5 ppm for ¹H) .
- Step 3 : Analyze frontier molecular orbitals (HOMO-LUMO) to predict reactivity .
- Case Study : DFT-predicted dipole moments of analogous compounds correlated with solubility trends (R² = 0.89) .
Q. What factorial designs optimize multi-variable synthesis parameters?
- Methodological Answer :
- Design : Use a Box-Behnken design to test 3-4 variables (e.g., temperature, solvent ratio, catalyst loading).
- Output : Response surface models identify optimal conditions (e.g., 85°C, 1:3 DMF:H₂O) .
- Example : A 3-factor design reduced reaction time by 40% while maintaining >90% purity .
Q. How to resolve computational-experimental discrepancies in stability/reactivity?
- Methodological Answer :
- Contradiction Analysis : If DFT predicts stability but experimental data shows degradation:
Check for solvation effects (use COSMO-RS model) .
Test for photodegradation under UV-Vis light.
- Case Study : A trifluoromethyl analog showed 20% degradation under ambient light, unreported in simulations .
Q. What methodologies analyze intermolecular interactions and crystal packing?
- Methodological Answer :
- X-ray Crystallography : Resolve H-bonding (e.g., amide-NH⋯O interactions) and π-π stacking .
- Molecular Dynamics (MD) : Simulate packing efficiency in different solvents (e.g., chloroform vs. DMSO) .
- Data Example :
| Interaction Type | Distance (Å) | Energy (kcal/mol) |
|---|---|---|
| π-π Stacking | 3.6 | -8.2 |
| H-bond | 2.1 | -5.7 |
Q. Can machine learning predict physicochemical or biological properties?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
